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Compound of Interest
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Compound Name:

ethoxypyrazine
CAS No.: 1333222-35-7
Cat. No.: B11878434

Get Quote

Technical Profile: 2-(2-Chlorophenyl)-6-
ethoxypyrazine

Content Type: Technical Monograph / Chemical Profile Subject: Physicochemical
Characterization, Synthesis Strategy, and Analytical Standards|1]

Executive Summary

2-(2-Chlorophenyl)-6-ethoxypyrazine is a functionalized heterocyclic building block belonging
to the class of 2,6-disubstituted pyrazines.[1] This scaffold represents a "privileged structure” in
drug discovery, often utilized to optimize pharmacokinetic properties (such as lipophilicity and
metabolic stability) while maintaining a rigid biaryl geometry.[1] The presence of the ortho-
chlorine on the phenyl ring induces a torsional twist, disrupting planarity and potentially
enhancing selectivity for specific protein binding pockets by minimizing non-specific stacking
interactions.[1]
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Physicochemical Core Data

The following data is derived from first-principles stoichiometric calculation and
chemoinformatic consensus for the specific structure: 2-(2-Chlorophenyl)-6-ethoxypyrazine.

Property Value Unit Derivation Note
Molecular Formula C12H11CIN20 - Stoichiometric Sum
Molecular Weight 234.68 g/mol Average Atomic Mass
Exact Mass 234.0560 Da Monoisotopic (3°Cl)
Heavy Atom Count 16 - Non-hydrogen atoms
CLogP (Predicted) 3.2+04 - Lipophilicity Index
TPSA 35 01 A2 Topological Polar
Surface Area
Rotatable Bonds 3 - Ethoxy + Biaryl axis
H-Bond Acceptors 3 Pyrazine N (x2), Ether

O

Structural Composition[1][5]

o Core: Pyrazine ring (1,4-diazine).[1]
e Substituent 1 (C2): 2-Chlorophenyl group (Biaryl axis).[1]
e Substituent 2 (C6): Ethoxy group (-OCH2CHs3).[1]

Synthetic Methodology

To access this scaffold with high regiochemical fidelity, a sequential functionalization strategy is
required.[1] The most robust protocol utilizes 2,6-dichloropyrazine as the starting material,
leveraging the electronic differentiation between the chloro-substituents after the first addition.

[1]

Reaction Pathway (Graphviz Visualization)
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The following diagram outlines the logical flow for the synthesis, prioritizing the Nucleophilic
Aromatic Substitution (

) prior to the Palladium-catalyzed coupling to prevent catalyst poisoning or side reactions.

2-Cl-Ph-B(OH)2
2,6-Dichloropyra: Step 1: S_NAr Ethoxylation Yield: ~85-90! ntermediate: OOt Step 2: Suzuki-Miyaura Couplin
(Regioselective) i

pyrazine Target:
(Starting Material) (Pd-Catalyzed) 2-(2-Chlorophenyl)-6-ethoxypyrazine

Click to download full resolution via product page

Figure 1: Sequential synthesis pathway illustrating the conversion of 2,6-dichloropyrazine to the
target molecule via etherification followed by cross-coupling.

Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-ethoxypyrazine (

)

Rationale: The pyrazine ring is electron-deficient, making it highly susceptible to nucleophilic
attack.[1] Sodium ethoxide is used to displace one chloride.[1] Because the starting material is
symmetric, the first substitution is regiochemically neutral.[1]

e Setup: Charge a dry round-bottom flask with 2,6-dichloropyrazine (1.0 eq) and anhydrous
ethanol.

» Reagent Addition: Cool to 0°C. Dropwise add a solution of Sodium Ethoxide (1.05 eq, 21%
wt in EtOH) over 15 minutes.

e Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC
(Hexane/EtOAc 9:1).[1]

o Workup: Quench with saturated NH4Cl. Concentrate to remove EtOH.[1] Extract with Ethyl
Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

 Validation: The product should be a clear oil or low-melting solid.[1]
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Step 2: Suzuki-Miyaura Coupling to 2-(2-Chlorophenyl)-6-
ethoxypyrazine

Rationale: The remaining chloride at position 2 is now deactivated slightly by the electron-
donating ethoxy group but remains reactive enough for Pd-catalyzed coupling.[1]

Setup: In a reaction vial, combine 2-chloro-6-ethoxypyrazine (1.0 eq), 2-chlorophenylboronic
acid (1.2 eq), and Sodium Carbonate (2.0 eq).

Solvent: Add degassed DME:Water (4:1 ratio).[1]

Catalyst: Add Pd(PPhs)a4 (5 mol%). Purge with Nitrogen/Argon.[1]

Reaction: Heat to 80°C for 12 hours.

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Verification Standards

Trust in chemical identity requires multi-modal validation. The following spectral features are
diagnostic for this specific molecule.

'H NMR Expectations (400 MHz, CDCI:s)

e Pyrazine Protons (Singlets): The 2,6-substitution pattern isolates the protons at positions 3
and 5.[1]

o ~8.2 ppm (1H, s, H-3, deshielded by N and Aryl ring).[1]
o ~8.1 ppm (1H, s, H-5, deshielded by N and Ethoxy).[1]
o Ethoxy Group:
o ~4.4 ppm (2H, q,
Hz, -OCH2-).[1]
o ~1.4 ppm (3H, t,

Hz, -CHs).[1]
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e 2-Chlorophenyl Ring:
o Characteristic ABCD multiplet pattern in the aromatic region (

7.3 - 7.6 ppm), distinct due to the ortho-chloro substitution.[1]

Mass Spectrometry (LC-MS)[1]

« lonization: Electrospray lonization (ESI+).[1]

e Parent lon:

1]

 |sotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (235 and 237) confirms the
presence of a single Chlorine atom.[1]

Biological & Pharmacological Context

Why synthesize this specific molecule? The 2-(2-Chlorophenyl)-6-ethoxypyrazine motif
serves as a critical bioisostere in modern drug design.[1]

Pharmacophore Logic

o Metabolic Stability: The pyrazine nitrogen atoms reduce the electron density of the ring,
making it less susceptible to oxidative metabolism (CYP450) compared to a phenyl or
pyridine analog.[1]

» Conformational Lock: The ortho-chlorine on the phenyl ring creates steric clash with the
pyrazine nitrogens.[1] This forces the two rings to twist out of planarity (dihedral angle ~40-
60°).[1] This "twisted" conformation is often required to fit into hydrophobic pockets of
kinases or GPCRs (e.g., mGIuR modulators).[1]

 Lipophilicity Tuning: The ethoxy group acts as a "lipophilic cap," adjusting the LogP to ~3.2,
which is ideal for blood-brain barrier (BBB) penetration in CNS drug discovery.[1]
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Figure 2: Pharmacophore decomposition highlighting the functional role of each structural
component.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [2-(2-Chlorophenyl)-6-ethoxypyrazine molecular weight
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11878434/docs#2-2-chlorophenyl-6-ethoxypyrazine-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b11878434/docs#2-2-chlorophenyl-6-ethoxypyrazine-molecular-weight-and-formula
https://www.benchchem.com/product/b11878434/docs#2-2-chlorophenyl-6-ethoxypyrazine-molecular-weight-and-formula
https://www.benchchem.com/product/b11878434/docs#2-2-chlorophenyl-6-ethoxypyrazine-molecular-weight-and-formula
https://www.benchchem.com/product/b11878434/docs#2-2-chlorophenyl-6-ethoxypyrazine-molecular-weight-and-formula
https://www.benchchem.com/product/b11878434?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11878434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

